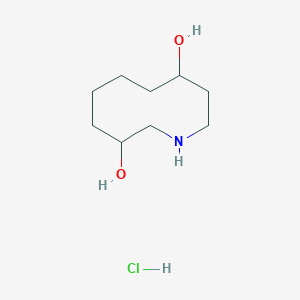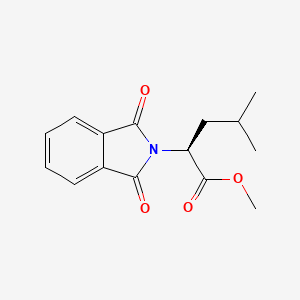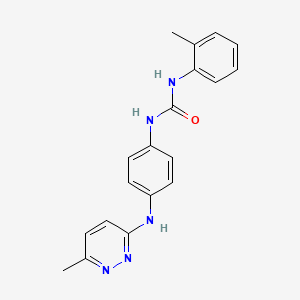![molecular formula C16H10BrN3O B2745501 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile CAS No. 476211-07-1](/img/no-structure.png)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile is a chemical compound that has been widely used in scientific research. This compound belongs to the class of organic compounds known as benzoimidazoles, which have been extensively studied due to their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The compound 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile has been explored in various synthesis processes and the formation of derivatives. For example, it has been used in the synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) derivatives, incorporating a thieno[2,3-b]thiophene moiety, highlighting its utility in constructing complex organic molecules with potential applications in materials science and pharmaceutical research (Mabkhot, Y., Kheder, Nabila Abd Elshafy, & Al-Majid, A., 2010).
N-Heterocyclic Carbene Chemistry
The chemistry of N-heterocyclic carbenes (NHCs) has been significantly enriched by the study of compounds like 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile. Research has demonstrated the formation of NHCs by tautomerization of mesomeric betaines, leading to the discovery of new heterocyclic ring systems and exploration of their catalytic applications, such as in the formation of cyclic boron adducts and palladium complexes (Liu, Ming, Nieger, M., Hübner, E., & Schmidt, A., 2016).
Catalysis
The compound has also shown promise in catalysis research, particularly in metal-promoted addition reactions. Studies have detailed its role in catalyzing the addition of arylboronic acids to enones, highlighting the potential of incorporating NHC ligands with alcohol functions in organometallic catalysis to achieve efficient reaction conditions (Peñafiel, I., Pastor, Isidro M., Yus, M., Esteruelas, Miguel A., & Oliván, M., 2012).
Sensing Applications
Furthermore, this compound's derivatives have been explored for their sensing properties, particularly in the detection of metal ions. Studies have synthesized and characterized imidazole derivatives for their potential as chemosensors, demonstrating the ability to selectively detect ions such as aluminum in environmental and biological samples, offering insights into the development of new diagnostic tools and environmental monitoring technologies (Shree, G. J., Sivaraman, G., Siva, A., & Chellappa, D., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile' involves the reaction of 2-aminobenzimidazole with 3-bromobenzaldehyde to form 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-bromobenzaldehyde, which is then reacted with ethyl cyanoacetate to form the final product.", "Starting Materials": [ "2-aminobenzimidazole", "3-bromobenzaldehyde", "ethyl cyanoacetate" ], "Reaction": [ "Step 1: 2-aminobenzimidazole is reacted with 3-bromobenzaldehyde in the presence of a suitable solvent and catalyst to form 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-bromobenzaldehyde.", "Step 2: To a solution of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-bromobenzaldehyde in a suitable solvent, ethyl cyanoacetate is added and the mixture is heated under reflux for a suitable period of time to form the final product, 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile." ] } | |
Número CAS |
476211-07-1 |
Nombre del producto |
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile |
Fórmula molecular |
C16H10BrN3O |
Peso molecular |
340.18 |
Nombre IUPAC |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C16H10BrN3O/c17-11-5-3-4-10(8-11)15(21)12(9-18)16-19-13-6-1-2-7-14(13)20-16/h1-8,21H,(H,19,20)/b15-12- |
Clave InChI |
CORBFYLQGOXTAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC(=CC=C3)Br)O)C#N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745418.png)
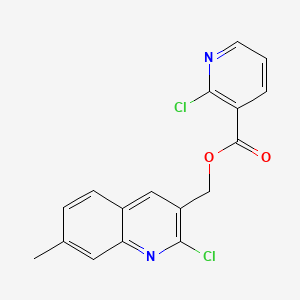
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide](/img/structure/B2745420.png)
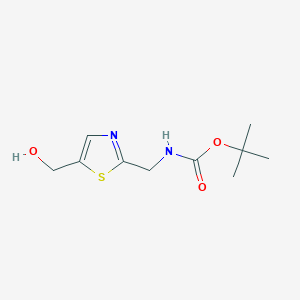
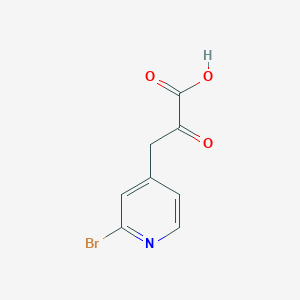


![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2745434.png)
